5-(4-bromophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

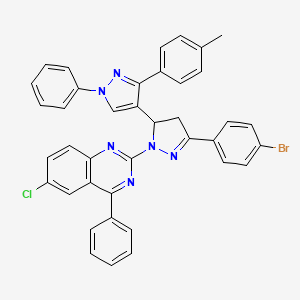

5-(4-bromophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a heterocyclic compound featuring a pyrazole core fused with quinazoline and substituted aryl groups. Its structural complexity arises from multiple functional groups:

- 4-bromophenyl and 4-methylphenyl substituents, which influence steric and electronic properties.

- A dihydropyrazole ring system, which may enhance conformational flexibility compared to fully aromatic analogs.

Its design likely aims to optimize bioactivity, given the pharmacological relevance of quinazoline derivatives (e.g., kinase inhibition) and pyrazole-based therapeutics .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H28BrClN6/c1-25-12-14-28(15-13-25)38-33(24-46(45-38)31-10-6-3-7-11-31)36-23-35(26-16-18-29(40)19-17-26)44-47(36)39-42-34-21-20-30(41)22-32(34)37(43-39)27-8-4-2-5-9-27/h2-22,24,36H,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBHMCGGKGNVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=C(C=C7)Br)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H28BrClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-bromophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 458.0 g/mol. The structure includes multiple aromatic rings and halogen substituents, which are often associated with enhanced biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The quinazoline and bipyrazole moieties are known to participate in enzyme inhibition and receptor binding, which can lead to anticancer and anti-inflammatory effects. Specifically, the chloro and bromo substituents may enhance binding affinity to specific targets due to their electronic properties.

Biological Activity Overview

Research indicates that compounds similar to the target molecule exhibit a range of biological activities:

- Anticancer Activity : Compounds containing quinazoline derivatives have been shown to inhibit cancer cell proliferation by disrupting microtubule dynamics or inhibiting specific kinases involved in cell cycle regulation .

- Antibacterial Properties : Some studies suggest that quinazoline derivatives can exhibit antibacterial effects by interfering with bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : Certain derivatives have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as COX .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- A study on quinazolinone derivatives found significant cytotoxicity against various cancer cell lines, with some compounds exhibiting GI50 values as low as 3.8 µM against prostate cancer cells (DU145) due to their ability to disrupt tubulin polymerization .

- Another investigation into similar bipyrazole compounds revealed that they acted as effective enzyme inhibitors, showing promise in treating conditions related to inflammation and cancer .

Comparison of Biological Activities

| Compound Name | Structure Features | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| Quinazolinone Derivative | Contains quinazoline core | GI50 = 3.8 µM (DU145) | Moderate | Yes |

| Bipyrazole Analog | Bipyrazole moiety present | High inhibition rates | Low | Moderate |

| Target Compound | 5-(4-bromophenyl) & 6-chloro substitutions | To be determined | To be determined | To be determined |

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can be utilized in the development of pharmaceuticals and agrochemicals, facilitating the design of new compounds with desired biological activities. The synthesis often involves multi-step reactions starting from simpler precursors, such as the formation of the quinazoline core followed by modifications to introduce functional groups.

Biological Applications

Biological Activity

The compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry. Key areas of research include:

- Anticancer Activity : Studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation, particularly tyrosine kinases.

- Antimicrobial Properties : Preliminary research suggests potential effectiveness against various bacterial strains, highlighting its role as an antimicrobial agent.

- Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases.

Medical Applications

Therapeutic Potential

The therapeutic applications of this compound are extensive:

- Cancer Therapy : Due to its mechanism of action involving enzyme inhibition, it holds promise as a candidate for cancer treatment.

- Infectious Diseases : Its antimicrobial properties make it a potential agent for developing new treatments against resistant bacterial strains.

- Inflammatory Disorders : The anti-inflammatory effects could position it as a treatment option for diseases characterized by excessive inflammation.

Industrial Applications

Material Development

In industry, the compound is utilized in the development of advanced materials. Its unique structural features allow for applications in:

- Polymers : It can be incorporated into polymer matrices to enhance material properties.

- Nanomaterials : The compound's characteristics may contribute to the synthesis of nanomaterials with specific functionalities.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Inhibition of tyrosine kinases | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Anticancer Mechanism

A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines through the suppression of key signaling pathways. This was achieved by targeting specific kinases involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Research indicated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard microbiological assays.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Halogen Substitution Effects: Chloro (Cl) and bromo (Br) derivatives (e.g., compounds 4 and 5 in ) are isostructural but exhibit minor packing adjustments due to halogen size differences (Cl: 1.81 Å, Br: 1.96 Å van der Waals radii) . In contrast, 3-chlorocinnamic acid and 3-bromocinnamic acid adopt distinct crystal structures, highlighting the context-dependence of halogen substitution .

Dihydropyrazole rings introduce slight non-planarity, as seen in analogous systems where one aryl group deviates perpendicularly from the molecular plane .

Biological Implications :

- Thiazole-pyrazole-triazole hybrids (e.g., ) show antimicrobial activity, suggesting the target compound’s bromophenyl and quinazoline groups may enhance binding to bacterial targets .

- Pyrazole-benzothiazole derivatives exhibit antidepressant activity, underscoring the pharmacological versatility of pyrazole-containing scaffolds .

Key Observations:

Synthetic Efficiency: High yields (85–92%) for thiazole-pyrazole-triazole hybrids () suggest robust synthetic routes, likely applicable to the target compound . Solvent-free Biginelli reactions achieve 70–97% yields for dihydropyrimidinones, demonstrating the scalability of multi-component reactions for complex heterocycles .

Functional Group Synergy :

Q & A

Q. What are the standard synthetic routes for preparing this complex heterocyclic compound?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, a pyrazole intermediate may first be synthesized via cyclization of hydrazine derivatives with substituted ketones or aldehydes under acidic conditions (e.g., glacial acetic acid) . Subsequent functionalization of the quinazoline and bipyrazole moieties often employs Ullmann coupling or Suzuki-Miyaura cross-coupling reactions to introduce aryl groups (e.g., bromophenyl, chlorophenyl). Column chromatography with silica gel (eluent: ethyl acetate/hexane) is commonly used for purification . Key challenges include controlling regioselectivity and minimizing side reactions during heterocycle formation.

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Structural validation requires a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon frameworks.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- Single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination, particularly for resolving stereochemistry in dihydropyrazole systems .

- FT-IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. What preliminary biological screening methods are used to evaluate its activity?

Methodological Answer: Initial screens often focus on antimicrobial or anticancer activity:

- Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

Methodological Answer: Tautomerism in dihydropyrazole systems can lead to conflicting NMR interpretations. SC-XRD provides unambiguous bond-length and angle

- Hydrogen bonding networks : Critical for stabilizing specific tautomers (e.g., enol vs. keto forms) .

- Torsion angles : For quinazoline-bipyrazole linkage, angles >150° indicate planarity, favoring conjugation and specific electronic properties .

- Disorder modeling : Refinement software (e.g., SHELXL) resolves overlapping electron densities in flexible regions .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer: Degradation pathways (hydrolysis, oxidation) are studied via:

- Forced degradation studies : Exposure to acidic/basic buffers, UV light, or H₂O₂ to identify labile groups (e.g., ester or amide bonds) .

- Lipophilicity adjustments : Introducing electron-withdrawing groups (e.g., -CF₃) or methyl substituents to shield reactive sites .

- Co-crystallization : Co-formers like succinic acid improve thermal stability and solubility .

Q. How do substituent variations (e.g., bromo vs. chloro) impact SAR in related analogs?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution:

- Electron-deficient aryl groups (e.g., 4-bromophenyl) enhance π-π stacking with hydrophobic enzyme pockets, improving binding affinity .

- Steric effects : Bulkier groups (e.g., 4-methylphenyl) reduce rotational freedom, increasing selectivity for target proteins .

- Halogen bonding : Bromine’s polarizability contributes stronger interactions than chlorine in kinase inhibition assays .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO vs. water) to model solubility and aggregation tendencies .

- Docking simulations (AutoDock Vina) : Predict binding modes with biological targets (e.g., DNA topoisomerase II) using crystal structures from the PDB .

Q. How are contradictions in biological activity data resolved across studies?

Methodological Answer: Discrepancies often arise from assay variability:

- Standardization : Adopting CLSI guidelines for MIC determinations to ensure reproducibility .

- Meta-analysis : Pooling data from multiple studies (e.g., cytotoxicity IC₅₀ values) to identify outliers via Grubbs’ test .

- Mechanistic studies : Knockdown/overexpression models (e.g., CRISPR-Cas9) confirm target engagement specificity .

Experimental Design Considerations

Q. What controls are essential in evaluating the compound’s photophysical properties?

Methodological Answer:

Q. How is batch-to-batch variability minimized in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real time .

- Design of Experiments (DoE) : Response surface methodology optimizes parameters (e.g., temperature, catalyst loading) .

- QC protocols : HPLC purity thresholds (>98%) and strict solvent drying (molecular sieves) ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.